4-Desmethyl Istradefylline

Vue d'ensemble

Description

4-Desmethyl Istradefylline is a metabolite of Istradefylline, a selective adenosine A2A receptor antagonist. This compound is known for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease. The adenosine A2A receptors are primarily located in the basal ganglia, a brain region significantly involved in motor control and affected in Parkinson’s disease .

Méthodes De Préparation

The synthesis of 4-Desmethyl Istradefylline involves several steps, starting from the parent compound, Istradefylline. The preparation methods often include selective demethylation reactions. Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

4-Desmethyl Istradefylline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Applications De Recherche Scientifique

Reduction of OFF Time

Multiple clinical trials have demonstrated that 4-Desmethyl Istradefylline significantly reduces "OFF" time in patients treated with levodopa. A pooled analysis from eight randomized controlled trials involving over 3,200 patients indicated that dosages of 20 mg/day and 40 mg/day resulted in a significant decrease in "OFF" hours compared to placebo . Specifically, at 12 weeks, patients receiving 40 mg/day experienced an average reduction of approximately 0.45 hours per day in "OFF" time .

Improvement in ON Time without Dyskinesia

In addition to reducing "OFF" time, treatment with this compound has been associated with an increase in "ON" time without troublesome dyskinesia. This is crucial as dyskinesia is a common side effect of long-term levodopa use . The efficacy in enhancing "ON" time while minimizing dyskinesia makes this compound a valuable adjunctive therapy.

Safety Profile

The safety profile of this compound has been generally favorable across various studies. Commonly reported adverse events include dyskinesia and nasopharyngitis, but these were typically mild to moderate in severity . In a long-term study spanning 52 weeks, the overall tolerability remained high, with most patients completing the study without significant complications .

Real-World Evidence

A real-world analysis focusing on Japanese prescription data revealed that initiating treatment with this compound could slow the escalation of levodopa doses in patients with advanced Parkinson's disease . This finding suggests that early intervention with this compound may help manage disease progression more effectively.

Long-Term Observational Studies

Longitudinal studies have shown sustained benefits from continuous treatment with this compound over extended periods. For instance, a study reported that patients maintained reduced "OFF" times consistently from week 2 through week 52, indicating both efficacy and safety over long-term usage .

Mécanisme D'action

The mechanism of action of 4-Desmethyl Istradefylline involves its interaction with adenosine A2A receptors. By antagonizing these receptors, the compound helps to modulate the activity of dopamine in the brain, thereby improving motor function in patients with Parkinson’s disease. The molecular targets include the GABAergic medium spiny neurons within the indirect striatopallidal pathway .

Comparaison Avec Des Composés Similaires

4-Desmethyl Istradefylline is unique compared to other adenosine A2A receptor antagonists due to its specific metabolic profile and potency. Similar compounds include:

Istradefylline: The parent compound, also a selective adenosine A2A receptor antagonist.

Caffeine: A non-selective adenosine receptor antagonist with broader effects.

Theophylline: Another non-selective adenosine receptor antagonist used in respiratory diseases.

Activité Biologique

4-Desmethyl Istradefylline, a metabolite of istradefylline, is a selective adenosine A2A receptor antagonist. Istradefylline is primarily used in the management of Parkinson's disease, particularly for patients experiencing "off" episodes while on levodopa therapy. The biological activity of this compound has garnered attention due to its potential therapeutic effects and its role in modulating neurotransmitter systems.

- Chemical Name : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

- Molecular Formula : C20H24N4O4

- Molecular Weight : 384.429 g/mol

- CAS Number : 155270-99-8

This compound acts primarily as an antagonist at the adenosine A2A receptors. This antagonistic action leads to various pharmacological effects that are beneficial in treating Parkinson's disease:

- Inhibition of Adenosine Receptors : It exhibits high affinity for the A2A receptor with a Ki value of approximately 2.2 nM, indicating potent inhibition compared to other receptors such as A1 and A3, where the Ki values are significantly higher (>1000 nM for A1) .

- Impact on Neurotransmission : The compound has been shown to influence dopaminergic signaling pathways, enhancing locomotor activity and reducing motor disabilities in animal models .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the binding of specific neurotransmitter receptors and transporters. Notably, it has shown:

- Inhibition of bFGF Induction : Concentration-dependent abolition of basic fibroblast growth factor (bFGF) induction in primary rat striatal astrocytes .

- Receptor Binding Affinity : It binds to various neurotransmitter receptors (dopamine, GABA, serotonin) with varying degrees of inhibition .

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

- Locomotor Activity : In common marmosets treated with MPTP (a neurotoxin used to model Parkinson's), administration of this compound significantly increased locomotor activity and improved motor disability scores in a dose-dependent manner .

| Dose (mg/kg) | Increase in Locomotor Activity | Improvement in Motor Disability |

|---|---|---|

| 0.3 | Significant | Significant |

| 10 | Approximately double control | Significant |

Clinical Studies

Clinical trials assessing the efficacy of istradefylline have indirectly highlighted the role of its metabolite:

- Reduction in OFF Time : In phase III clinical trials, patients receiving istradefylline experienced a mean reduction in daily OFF time compared to placebo (0.7 hours) .

| Treatment Group | Mean Reduction in OFF Time (hours) | Dyskinesia Incidence (%) |

|---|---|---|

| Placebo | 0.9 | 9.6 |

| Istradefylline 20 mg/day | 1.6 | 16.1 |

| Istradefylline 40 mg/day | 1.5 | 17.7 |

Adverse Effects

While generally well-tolerated, some adverse events were noted:

Propriétés

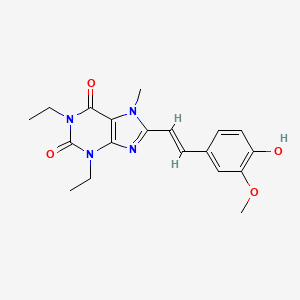

IUPAC Name |

1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGCYFOMTIEDMR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160434-48-0 | |

| Record name | 4'-O-Demethyl istradefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-O-DEMETHYL ISTRADEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.